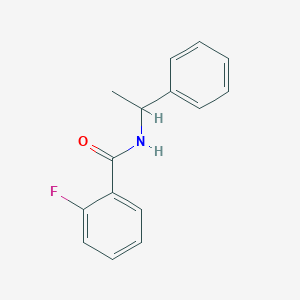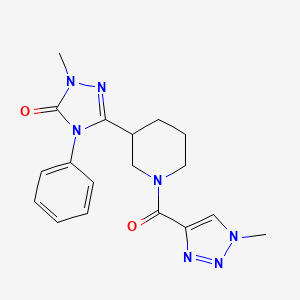![molecular formula C10H11N3O2 B2747671 3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione CAS No. 191864-73-0](/img/structure/B2747671.png)
3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione
説明
3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione, also known as 4-Aminophenylmethyleneimidazolidinedione, is a heterocyclic compound with a unique structure. It is a white to light yellow powder that is soluble in water and ethanol, and insoluble in most organic solvents. This compound has been studied extensively due to its potential applications in the pharmaceutical industry and its ability to act as a catalyst.
科学的研究の応用
Medicinal Chemistry Applications
Hydantoin derivatives, including "3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione," are recognized for their significant presence in medicinal chemistry due to their versatile biological activities. The hydantoin scaffold is integral in several FDA-approved drugs such as phenytoin, demonstrating the importance of this framework in developing therapeutic agents. Hydantoins and their hybrids exhibit a broad spectrum of pharmacological actions, making them critical for therapeutic and agrochemical applications. Their utility extends to the synthesis of non-natural amino acids and their conjugates, showcasing potential medical applications. The Bucherer-Bergs reaction, a synthesis method for hydantoins, is highlighted for its efficiency in generating these compounds, which are pivotal in creating novel organic compounds with therapeutic potential (Shaikh et al., 2023).
Synthetic Development and Green Methodologies
The review of 1,3-thiazolidin-4-one and its derivatives underscores the historical development and synthetic methodologies, including green chemistry approaches, for these compounds. These derivatives, such as glitazones and pseudothiohydantoins, exhibit remarkable pharmacological importance, found in commercial pharmaceuticals. The discussion includes their structural theory development and their biological potential, highlighting their significant role in medicinal chemistry (Santos et al., 2018).
Biological Activities and Mechanisms
The exploration of rhodanine and thiazolidinediones (TZDs) in drug discovery reveals their diverse biological activities and mechanisms of target modulation. Despite challenges in selectivity and optimization, these compounds' potential for treating various diseases, including metabolic and cancer-related conditions, is significant. The structure-activity relationships (SAR) and pharmacophoric features essential for designing potent TZDs as PTP 1B inhibitors are discussed, indicating their relevance in managing insulin resistance and Type 2 Diabetes Mellitus (Verma et al., 2019).
Pharmaceutical Applications
The comprehensive review of 2,4-imidazolidinedione and its derivatives in medicinal and pharmaceutical chemistry elaborates on various synthesis methods and the pharmacological activities associated with these derivatives. Highlighting more than 16 diseases, this review underscores the broad utility and potential of hydantoin derivatives in drug development, providing insights into future research directions in this area (Sudani & Desai, 2015).
特性
IUPAC Name |
3-[(4-aminophenyl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8-3-1-7(2-4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGSGUYOKGSMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2747589.png)
![N,N-diethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2747591.png)
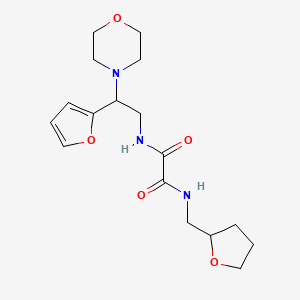

![N-(2-ethyl-6-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2747596.png)
![1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene](/img/structure/B2747597.png)
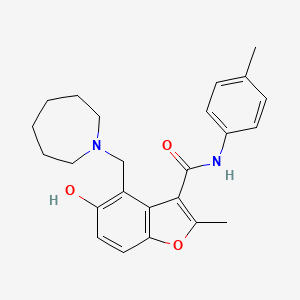
![[4-(4-Ethylphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2747601.png)
![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B2747602.png)
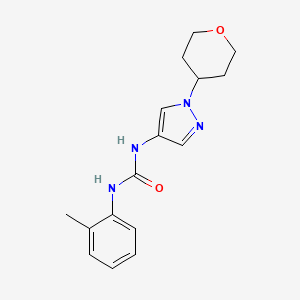
![N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2747605.png)
